An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide
An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-cyclohexyl-N-methylacetamide, a compound of interest in the fields of organic synthesis and agrochemical research. Drawing upon established principles of organic chemistry and data from analogous compounds, this document offers insights into its synthesis, reactivity, and potential applications, while also addressing safety considerations.
Core Chemical Identity
2-chloro-N-cyclohexyl-N-methylacetamide is a tertiary amide characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with a cyclohexyl and a methyl group.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-cyclohexyl-N-methylacetamide | N/A |
| CAS Number | 2567-56-8 | [1] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| Canonical SMILES | CN(C(=O)CCl)C1CCCCC1 | [1] |
Physicochemical Properties
Experimentally determined physicochemical data for 2-chloro-N-cyclohexyl-N-methylacetamide is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, the following properties can be summarized:
| Property | Value | Source |
| Boiling Point | 133-134 °C (at 4 Torr) | [2] |
| Purity | Typically available at ≥92% | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide follows a well-established pathway for the formation of N-substituted chloroacetamides. The primary method involves the nucleophilic acyl substitution of chloroacetyl chloride with N-cyclohexyl-N-methylamine.
Proposed Synthesis Protocol:
This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[3]
Materials:
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N-cyclohexyl-N-methylamine
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Chloroacetyl chloride
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Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)
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Tertiary amine base (e.g., triethylamine)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexyl-N-methylamine and a slight excess of triethylamine in the chosen anhydrous solvent.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add an equimolar amount of chloroacetyl chloride, dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude 2-chloro-N-cyclohexyl-N-methylacetamide by vacuum distillation or column chromatography.
Causality in Experimental Choices:
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Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis to chloroacetic acid. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent this side reaction and maximize the yield of the desired amide.
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Low Temperature: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes the formation of side products.
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Tertiary Amine Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a chlorine atom. This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The chlorine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of chloroacetamides.[4]
General Reaction Scheme: Nu⁻ + Cl-CH₂-C(=O)N(CH₃)(C₆H₁₁) → Nu-CH₂-C(=O)N(CH₃)(C₆H₁₁) + Cl⁻
Where Nu⁻ can be a variety of nucleophiles, including:
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Oxygen nucleophiles: Alcohols, phenols, and carboxylates.
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Nitrogen nucleophiles: Amines, azides, and heterocyclic compounds.
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Sulfur nucleophiles: Thiols and thiophenols.
This reactivity allows for the introduction of the N-cyclohexyl-N-methylacetamido moiety into various molecular scaffolds, which can be a key step in the synthesis of more complex molecules with potential biological activity.
Potential Applications in Agrochemicals
Potential Applications in Drug Discovery
The chloroacetamide functional group is a versatile scaffold in medicinal chemistry. It can act as a building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] The lipophilic cyclohexyl group in 2-chloro-N-cyclohexyl-N-methylacetamide may influence the pharmacokinetic properties of its derivatives, potentially enhancing membrane permeability and bioavailability.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-chloro-N-cyclohexyl-N-methylacetamide are not available in the cited literature, its expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
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Cyclohexyl Protons: A complex series of multiplets would be expected in the upfield region (approximately 1.0-2.0 ppm).
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N-Methyl Protons: A singlet would be expected around 2.8-3.2 ppm.
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Chloromethyl Protons: A singlet would be expected in the downfield region, likely around 4.0-4.5 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom.
¹³C NMR Spectroscopy
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Cyclohexyl Carbons: Multiple signals would be expected in the aliphatic region (approximately 25-60 ppm).
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N-Methyl Carbon: A signal would be expected around 35-40 ppm.
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Chloromethyl Carbon: A signal would be expected around 40-45 ppm.
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Carbonyl Carbon: The amide carbonyl carbon would give a signal in the downfield region, typically around 165-175 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1630-1680 cm⁻¹.
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C-N Stretch: An absorption band for the carbon-nitrogen bond would likely appear in the 1200-1350 cm⁻¹ region.
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C-Cl Stretch: A stretch for the carbon-chlorine bond would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
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C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the cyclohexyl group, and other characteristic fragments.
Safety and Handling
General Hazards of Chloroacetamides:
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Toxicity: Many chloroacetamides are toxic if swallowed, inhaled, or absorbed through the skin.[5]
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Irritation: They can be irritating to the skin, eyes, and respiratory system.[5]
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Sensitization: Some chloroacetamides are known to be skin sensitizers.[5]
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust, fumes, or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2-chloro-N-cyclohexyl-N-methylacetamide is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel agrochemicals and pharmaceuticals. Its reactivity, centered on the electrophilic chloroacetyl group, allows for a wide range of chemical transformations. While there is a need for more extensive experimental data on its physicochemical properties, biological activity, and toxicology, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Adherence to strict safety protocols is paramount when handling this and related chloroacetamides.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1807193, 2-chloro-N-cyclohexyl-N-methylacetamide. Retrieved January 23, 2026 from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved January 23, 2026 from [Link].
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. Retrieved January 23, 2026 from [Link].
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3069-3103. [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved January 23, 2026, from [Link]
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NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
